3'-Bromo-2-morpholinomethyl benzophenone
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Overview
Description
3’-Bromo-2-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18BrNO2 and a molecular weight of 360.25 g/mol . It is characterized by the presence of a bromine atom at the 3’ position of the benzophenone core and a morpholinomethyl group at the 2’ position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2-morpholinomethyl benzophenone typically involves the bromination of 2-morpholinomethyl benzophenone. The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ position. The general synthetic route can be summarized as follows:
Starting Material: 2-Morpholinomethyl benzophenone.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve the desired bromination.
Industrial Production Methods
In an industrial setting, the production of 3’-Bromo-2-morpholinomethyl benzophenone may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3’ position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl benzophenone derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3’-Bromo-2-morpholinomethyl benzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3’-Bromo-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The bromine atom and morpholinomethyl group contribute to its reactivity and ability to form covalent bonds with target molecules. The compound can modulate biological pathways by binding to enzymes, receptors, or other proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinomethyl benzophenone: Lacks the bromine atom at the 3’ position, resulting in different reactivity and applications.
3’-Chloro-2-morpholinomethyl benzophenone: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
3’-Fluoro-2-morpholinomethyl benzophenone:
Uniqueness
3’-Bromo-2-morpholinomethyl benzophenone is unique due to the presence of the bromine atom, which enhances its reactivity and allows for selective functionalization. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
(3-bromophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-16-6-3-5-14(12-16)18(21)17-7-2-1-4-15(17)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIBXRXNPSJMLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643534 |
Source
|
Record name | (3-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-29-3 |
Source
|
Record name | (3-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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